molecular formula C6H4BrFO B1271925 4-Bromo-2-fluorophenol CAS No. 2105-94-4

4-Bromo-2-fluorophenol

Cat. No. B1271925
CAS RN: 2105-94-4
M. Wt: 191 g/mol
InChI Key: RYVOZMPTISNBDB-UHFFFAOYSA-N
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Description

4-Bromo-2-fluorophenol is a halogenated phenol derivative that has been utilized in various chemical syntheses and applications. It is characterized by the presence of a bromine atom at the fourth position and a fluorine atom at the second position on the phenol ring. This compound serves as an intermediate in the synthesis of more complex molecules, including those with potential pharmaceutical applications.

Synthesis Analysis

The synthesis of derivatives of 4-Bromo-2-fluorophenol has been explored in several studies. For instance, the synthesis of no-carrier-added (n.c.a.) 4-[18F]fluorophenol, which is structurally related to 4-Bromo-2-fluorophenol, has been achieved through various methods, including nucleophilic substitution reactions . Another study reported the synthesis of a compound containing the 4-bromo-2-fluorophenol moiety through a multi-step process involving nitration, chlorination, N-alkylation, reduction, and condensation . These syntheses highlight the versatility of halogenated phenols as intermediates in organic synthesis.

Molecular Structure Analysis

The molecular structure of compounds related to 4-Bromo-2-fluorophenol has been extensively studied using spectroscopic and X-ray diffraction techniques. For example, the compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was characterized by FT-IR, UV-Vis, and single-crystal X-ray diffraction, revealing detailed information about its intermolecular contacts . Similarly, the structural, spectroscopic, and electronic properties of a Schiff-base molecule derived from 4-bromo-2-fluorophenol were investigated using both experimental and theoretical methods, including DFT calculations .

Chemical Reactions Analysis

4-Bromo-2-fluorophenol and its derivatives participate in various chemical reactions. For instance, 2-bromophenol, which shares a similar halogen substitution pattern, has been used as a catalyst in the fluoroalkylation of alkenes and alkynes, demonstrating the potential of halogenated phenols in catalysis . Additionally, the photolysis of 4-bromophenol has been studied, providing insights into the dissociation processes and the dynamics of H atom loss from the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-2-fluorophenol derivatives have been characterized through various analytical techniques. The solubility, thermal stability, and electrochemical properties of poly(iminophenol)s derived from 4-bromobenzaldehyde, for example, were assessed using techniques such as TG-DTA, DSC, and cyclic voltammetry . These studies contribute to a better understanding of the material properties of halogenated phenol derivatives and their potential applications.

Scientific Research Applications

Radiochemical Synthesis

4-Bromo-2-fluorophenol derivatives are used as precursors in the synthesis of radiopharmaceuticals. For instance, bis(4-benzyloxyphenyl)iodonium salts, including 4-Bromo-2-fluorophenol variants, have been effective in synthesizing no-carrier-added (n.c.a.) 4-[18F]fluorophenol. This compound is an essential intermediate for constructing more complex molecules with a 4-[18F]fluorophenoxy moiety, valuable in medical imaging applications (Helfer et al., 2013).

Photoreaction Mechanism

4-Bromo-2-fluorophenol has been studied for its photoreaction mechanisms. For example, investigations into 4-bromo-2-chloro-6-fluorophenol have revealed insights into intramolecular hydrogen-atom tunneling and photoreaction pathways in argon matrices at low temperatures (Nanbu et al., 2012).

Biotransformation Studies

The compound has been a subject of biotransformation studies. Escherichia coli cells expressing 4-hydroxyphenylacetate 3-hydroxylase have been shown to transform 4-halogenated phenols (including 4-fluorophenol derivatives) to their equivalent catechols, a process of interest in biocatalysis and environmental biotechnology (Coulombel et al., 2011).

Environmental Degradation

In environmental science, studies on 4-Bromo-2-fluorophenol involve its degradation. Anaerobic degradation of halogenated phenols by sulfate-reducing consortia is an area of research, exploring the bioremediation potential of these compounds (Häggblom & Young, 1995).

Interaction Studies

Investigations into the interactions and properties of 4-Bromo-2-fluorophenol and its derivatives have been conducted. For example, the study of the microwave spectra and internal rotation of 4-fluorophenol and related compounds provides insights into their structural and dynamic properties, crucial for understanding their behavior in various applications (Larsen, 1986).

Pharmaceutical and Agrochemical Applications

Finally, 4-Fluorophenol, closely related to 4-Bromo-2-fluorophenol, serves as a key intermediate in the industrial production of various pharmaceuticals and agrochemicals. Its preparation from 4-fluoro-aniline has been optimized for quality and yield, demonstrating its significance in these industries (Mercier & Youmans, 1996).

Safety And Hazards

When handling 4-Bromo-2-fluorophenol, avoid breathing dust/fume/gas/mist/vapors/spray. Wash face, hands, and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

4-Bromo-2-fluorophenol can be used as a starting material for the synthesis of various compounds, indicating its potential for future applications in chemical synthesis .

properties

IUPAC Name

4-bromo-2-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYVOZMPTISNBDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90175271
Record name Phenol, 4-bromo-2-fluoro-
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Molecular Weight

191.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-fluorophenol

CAS RN

2105-94-4
Record name 4-Bromo-2-fluorophenol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4-bromo-2-fluoro-
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Record name Phenol, 4-bromo-2-fluoro-
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Record name 4-bromo-2-fluorophenol
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Synthesis routes and methods I

Procedure details

A mixture of 0.86 g of 4-bromophenol, 1.67 g of N-fluoro-2-chloro-6-(trichloromethyl)pyridinium fluoroborate, and 40 ml of 1,1,2-trichloroethane was placed in a 100 ml 3-necked round bottomed flask equipped with a magnetic stirring bar, a thermometer, and a reflux condenser. The mixture was heated to 45° C. and allowed to react at that temperature for 23 hours under nitrogen. The mixture was then allowed to cool. Analysis by standardized gas-liquid chromatography using a mass spectrometer detector indicated that the title product was present in 74 percent conversion. The product identity was confirmed by its known 19F and 1H NMR spectra.
Quantity
0.86 g
Type
reactant
Reaction Step One
Name
N-fluoro-2-chloro-6-(trichloromethyl)pyridinium fluoroborate
Quantity
1.67 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of 2-fluorophenol (22.4 g, 0.2 mole) in methylene chloride (250 ml) which was cooled to ~3° C. in an ice bath, was added, all at once, bromine (31.97 g, 0.2 mole). The resulting solution was stirred at ice bath temperature for two hours and then at room temperature for 1 hour. The mixture was poured into water (600 ml) containing excess sodium bisulfite. The organic phase was separated and the aqueous phase was washed with additional methylene chloride (200 ml). The combined organic extracts were washed with saturated sodium bicarbonate, dried (MgSO4) and the solvent evaporated to give the desired 2-fluoro-4-bromophenol as a colorless oil (34.5 g, 90%). The NMR (CDCl3) was consistent with the assigned structure. The gc of this material showed that it contained only a trace of the 2,6-isomer. This material was used directly in the following step without additional purification. ##STR31##
Quantity
22.4 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
31.97 g
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
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Type
reactant
Reaction Step One
Name
F[n+]1c(Cl)cccc1C(Cl)(Cl)Cl
Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

2-Fluorophenol (56.03 g) was dissolved in carbon disulphide (100 ml). A solution of bromine (87.89 g) in carbon disulphide (30 ml) was added dropwise over a period of 5 hours with vigorous stirring. The mixture was allowed to stand overnight at room temperature, then was poured into water (80 ml). A saturated solution of sodium thiosulphate (200 ml) was added and the mixture shaken. The organic layer was separated, washed with saturated sodium bicarbonate solution (100 ml) and water (150 ml). The organic layer was dried over anhydrous sodium sulphate, then was evaporated to leave 2-fluoro-4-bromophenol as an orange oil. This was distilled at about 14 mm Hg pressure. The fractions distilling at 89°-92° C. (65 g 98% pure by g.l.c.) and 92°-96° C. (10 g 97% pure by g.l.c.) were collected.
Quantity
56.03 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
87.89 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
80 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-2-fluorophenol
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-fluorophenol
Reactant of Route 3
4-Bromo-2-fluorophenol
Reactant of Route 4
4-Bromo-2-fluorophenol
Reactant of Route 5
4-Bromo-2-fluorophenol
Reactant of Route 6
4-Bromo-2-fluorophenol

Citations

For This Compound
97
Citations
A Soffers, C Veeger, I Rietjens - Xenobiotica, 1994 - Taylor & Francis
… 4-halo-2-fluorophenols demonstrate that the best explanation for the decrease in the apparent K, of the glucuronidation from 2,4-difluoro- to 4-chloro-2-fluoro- to 4-bromo-2fluorophenol …
Number of citations: 6 www.tandfonline.com
RA Cormanich, MA Moreira, MP Freitas… - Magnetic …, 2011 - Wiley Online Library
… Hz in 4-bromo-2-fluorophenol.4 … 4-bromo-2-fluorophenol and 2,2,2-trifluoroetanol called our attention for performing a theoretical and experimental study on 4-bromo-2-fluorophenol (…
HS Mohran - 1986 - search.proquest.com
The bromination of 2-fluorophenol, 3-fluorophenol, 4-fluorophenol, 2-fluoroaniline, 3-fluoroaniline and 4-fluoroaniline was carried out inaqueous medium using an acidified mixture of …
Number of citations: 3 search.proquest.com
M Chambers, R Clemitson, D Coates, S Greenfield… - Liquid …, 1989 - Taylor & Francis
… 4-Bromo-2-fluorophenol was benzylated [7] using benzyl chloride and potassium carbonate in butanone. The product was converted to the Grignard reagent, cooled to -- 10C and …
Number of citations: 50 www.tandfonline.com
ML Micklatcher, M Cushman - Synthesis, 1999 - thieme-connect.com
… A positional protective group strategy allows formylation selectively at the ortho position of 4-bromo-2-fluorophenol. Oxidation of the resulting salicylaldehyde to the salicylic acid, …
Number of citations: 7 www.thieme-connect.com
PH Chen, WA VanAusdale, WS Keeran, DF Roberts - Chemosphere, 1993 - Elsevier
… The artifacts found in the samples are 2-chlorophenol-d4, 4-chlorophenol-d4, 2-bromophenold4, 4-bromophenol-d4, 2-nitrophenol-d4, 4-chloro-2-fluorophenol, 4-bromo-2-fluorophenol, …
Number of citations: 4 www.sciencedirect.com
R Achten, EAW Smits, RA Reddy, M Giesbers… - Liquid …, 2006 - Taylor & Francis
… 4‐Bromo‐2‐fluorophenol was obtained from Aldrich and used without further purification. … Compounds I‐nF were obtained by etherification of 4‐bromo‐2‐fluorophenol with the …
Number of citations: 14 www.tandfonline.com
JM Silla, RA Cormanich, R Rittner… - Beilstein journal of …, 2013 - beilstein-journals.org
… For example, 4-bromo-2-fluorophenol is supposed to form intramolecular OH∙∙∙F hydrogen bonds as the governing interaction of the conformational equilibrium and, consequently, of the …
Number of citations: 9 www.beilstein-journals.org
RA Cormanich, MP Freitas, CF Tormena, R Rittner - RSC advances, 2012 - pubs.rsc.org
This paper emphasizes that fluorine atoms in organic molecules need special geometric requirements to experience intramolecular hydrogen bonds (H-bonds). Calculations at the …
Number of citations: 52 pubs.rsc.org
H Adams, NA Bailey, DW Bruce, SA Hudson… - Liquid …, 1994 - Taylor & Francis
… 4-Bromo-2-fluorophenol was purchased from Fluorochem, while 4-bromo-3-fluorophenol was the generous gift of Merck Ltd. Elemental analyses were determined by the University of …
Number of citations: 24 www.tandfonline.com

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